(6-Chloro-5-methylpyridin-3-yl)methanamine
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Overview
Description
(6-Chloro-5-methylpyridin-3-yl)methanamine is a chemical compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-5-methylpyridin-3-yl)methanamine typically involves the chlorination of 5-methylpyridin-3-yl)methanamine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6-position of the pyridine ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The process would typically include the chlorination step followed by purification through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-5-methylpyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Chloro-5-methylpyridin-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (6-Chloro-5-methylpyridin-3-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(5-Methylpyridin-3-yl)methanamine: Lacks the chlorine atom at the 6-position.
(6-Methoxypyridin-3-yl)methanamine: Contains a methoxy group instead of a chlorine atom at the 6-position.
Uniqueness
The presence of the chlorine atom at the 6-position in (6-Chloro-5-methylpyridin-3-yl)methanamine imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. This makes it distinct from its analogs and valuable for specific applications .
Properties
IUPAC Name |
(6-chloro-5-methylpyridin-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5-2-6(3-9)4-10-7(5)8/h2,4H,3,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVAISLEGWJHKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694183 |
Source
|
Record name | 1-(6-Chloro-5-methylpyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256824-90-4 |
Source
|
Record name | 1-(6-Chloro-5-methylpyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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